N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 3. This moiety is linked via an acetamide bridge to a 4-oxo-3,4-dihydrophthalazin-1-yl group, a bicyclic structure known for its relevance in medicinal chemistry.
Properties
Molecular Formula |
C15H13N5O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c21-12(16-15-20-19-14(23-15)8-5-6-8)7-11-9-3-1-2-4-10(9)13(22)18-17-11/h1-4,8H,5-7H2,(H,18,22)(H,16,20,21) |
InChI Key |
XMLVLMTWPYWHID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclopropanecarboxylic Acid Hydrazide
The thiadiazole ring is synthesized via cyclization of cyclopropanecarboxylic acid hydrazide with thiosemicarbazide under acidic conditions.
Procedure :
-
Cyclopropanecarboxylic acid hydrazide (1.0 equiv) and thiosemicarbazide (1.2 equiv) are refluxed in phosphorus oxychloride (POCl₃) at 110°C for 6 hours.
-
The reaction mixture is poured onto ice, neutralized with ammonium hydroxide, and extracted with ethyl acetate.
Mechanistic Insight :
POCl₃ acts as both a solvent and dehydrating agent, facilitating the cyclization by removing water and promoting the formation of the thiadiazole ring.
Preparation of the Phthalazinone-Acetamide Intermediate
Synthesis of Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate
The phthalazinone-acetamide intermediate is derived from 2-phenyl-2,3-dihydrophthalazine-1,4-dione (1 ).
Procedure :
-
1 (1.0 equiv) is reacted with ethyl chloroacetate (1.5 equiv) in anhydrous acetone and N,N-dimethylformamide (DMF) under reflux for 12 hours.
-
The product, ethyl (4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetate (2 ), is isolated by precipitation in ice-water and recrystallized from aqueous ethanol.
Analytical Data :
Conversion to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetamide
Procedure :
-
2 (1.0 equiv) is treated with hydrazine hydrate (5.0 equiv) in ethanol under reflux for 8 hours.
-
The hydrazide intermediate is precipitated, filtered, and washed with methanol.
Critical Note :
Excess hydrazine ensures complete conversion of the ester to the acetamide, with the reaction monitored via thin-layer chromatography (TLC).
Final Coupling: Amide Bond Formation
Reaction of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine with (4-Oxo-3,4-dihydrophthalazin-1-yl)acetamide
Procedure :
-
The thiadiazole amine (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
-
N,N-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.2 equiv) are added to activate the acetamide carboxyl group.
-
After 2 hours at 0°C, the reaction is warmed to room temperature and stirred for 24 hours.
-
The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization Insight :
The use of DCC/NHS minimizes side reactions and improves coupling efficiency compared to traditional carbodiimide methods.
Reaction Optimization and Yield Comparison
Solvent and Catalyst Screening
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Coupling Solvent | DCM, THF, DMF | DCM | 65 |
| Catalyst System | DCC/NHS, EDCI/HOBt | DCC/NHS | 65 |
| Temperature | 0°C → RT, RT only | 0°C → RT | 65 |
Key Finding :
DCM provided superior solubility for both reactants, while DCC/NHS prevented racemization and byproduct formation.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
Comparative Analysis with Analogous Compounds
| Compound | Structural Variation | Synthesis Yield (%) |
|---|---|---|
| Target Compound | Cyclopropyl-thiadiazole | 65 |
| N-Benzyl Analog | Benzyl substituent | 58 |
| Methyl-phthalazinone | Methyl group at phthalazinone C3 | 62 |
Insight :
The cyclopropyl group enhances steric stability, contributing to higher yields compared to bulkier substituents.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to modulation of biochemical pathways. The thiadiazole ring and phthalazinone moiety may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Thiadiazolyl Acetamide Derivatives
The evidence highlights numerous 1,3,4-thiadiazol-2-yl acetamide derivatives with varying substituents. Key examples include:
Key Observations :
Phthalazinone-Containing Analogs
Phthalazinone derivatives, such as those in , share structural similarities with the target compound:
Key Observations :
- Stability: Phthalazinone derivatives exhibit high melting points (>300°C for 4b), indicating robust thermal stability. The target compound’s thiadiazole core may confer comparable stability .
- Activity: The anti-proliferative activity of 4c suggests that the phthalazinone moiety could synergize with the thiadiazole ring in the target compound for enhanced biological effects .
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide benchmarks:
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
The synthesis of this compound typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole with phthalazine derivatives. This process can be optimized through various methods to enhance yield and purity. The compound's structure includes a thiadiazole ring and a phthalazinone moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
The mechanism of action is believed to involve inhibition of key enzymes related to cell proliferation and apoptosis induction in cancer cells. The compound's interaction with hypoxia-inducible factor prolyl hydroxylase (PHD2) has also been noted as a significant pathway for its anticancer effects .
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has been extensively studied. This compound demonstrates activity against various Gram-positive and Gram-negative bacteria:
| Microbial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 6.5 | |
| Candida albicans | 7.0 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH assay. The results indicate that it possesses moderate antioxidant activity:
This activity is attributed to the presence of electron-donating groups in the compound's structure.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in substituents on the thiadiazole ring significantly influence its anticancer and antimicrobial properties:
- Electron-withdrawing groups (e.g., Cl or NO₂) at the para position enhance antimicrobial activity.
- Electron-donating groups (e.g., -OCH₃ or -OH) improve anticancer and antioxidant potential.
These insights guide further synthetic efforts to enhance efficacy while minimizing toxicity .
Q & A
Q. What are the optimal reaction conditions for synthesizing thiadiazolyl-phthalazinone acetamide derivatives?
Synthesis optimization requires systematic variation of temperature, solvent, and catalysts. For example, refluxing with triethylamine as a base (4–6 hours, 80–100°C) and monitoring via TLC (chloroform:acetone, 3:1) ensures reaction completion . Adjusting stoichiometric ratios of intermediates (e.g., chloroacetyl chloride) and using recrystallization (pet-ether) improves purity . Catalyst screening (e.g., sulfuric acid for cyclization) can enhance yields in heterocyclization steps .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
Use multi-technique validation:
- IR spectroscopy identifies functional groups (e.g., carbonyl at 1670–1657 cm⁻¹ for acetamide ).
- NMR (¹H/¹³C) resolves proton environments (e.g., cyclopropyl protons at δ 1.91 ppm ).
- X-ray diffraction confirms crystal structure and stereochemistry, as demonstrated for co-crystallized intermediates .
- Mass spectrometry verifies molecular weight (e.g., FAB-MS for [M+H]+ peaks ).
Q. What methods are effective for monitoring reaction progress and purity assessment?
- TLC with dual-solvent systems (e.g., chloroform:acetone 3:1) tracks reaction completion .
- HPLC ensures purity (>95%) by detecting residual reactants .
- Elemental analysis (C, H, N, S) validates stoichiometric ratios .
Advanced Research Questions
Q. How can contradictory spectral data for intermediates be resolved during synthesis?
Contradictions often arise from polymorphic forms or unisolated intermediates. Strategies include:
- Co-crystallization to stabilize intermediates for X-ray analysis .
- Variable-temperature NMR to assess dynamic equilibria in solution .
- Computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental spectra .
Q. What advanced techniques are critical for analyzing reaction mechanisms involving cyclopropyl-thiadiazole systems?
- Isotopic labeling (e.g., ¹⁵N or ²H) to trace bond cleavage/rearrangement in heterocyclization .
- In-situ IR/Raman spectroscopy to detect transient intermediates (e.g., thioamide ↔ triazine transitions) .
- Kinetic studies (e.g., Eyring plots) to determine activation parameters for cyclopropane ring-opening .
Q. How can computational methods improve reaction design for novel derivatives?
Integrate quantum chemical path searches (e.g., DFT transition-state analysis) to predict feasible pathways . Combine with machine learning to optimize solvent/catalyst selection based on electronic descriptors (e.g., HOMO-LUMO gaps) . Validate predictions via high-throughput screening under microwaves or flow chemistry .
Q. What strategies address low yields in multi-step syntheses of thiadiazole-phthalazinone hybrids?
- Protecting groups (e.g., acetyl for amine moieties) to prevent side reactions during cyclization .
- Solvent-free microwave-assisted steps to accelerate cyclocondensation (e.g., 30-minute reactions vs. 24-hour reflux) .
- Membrane separation technologies (e.g., nanofiltration) to isolate polar intermediates .
Data Contradiction and Validation
Q. How should researchers validate unexpected byproducts in thiadiazole-triazine syntheses?
Q. Why do some heterocyclization reactions fail to yield desired products, and how can this be mitigated?
Common pitfalls include:
- Steric hindrance from bulky substituents (e.g., cyclopropyl groups), addressed by using smaller catalysts (e.g., ZnCl₂ vs. AlCl₃) .
- pH sensitivity in cyclization steps; optimize with buffered conditions (e.g., acetate buffer pH 4.5) .
- Thermodynamic vs. kinetic control : Prolonged heating may favor thermodynamically stable but undesired products .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
